

A Technical Guide to Chlorophenol Red Sodium Salt for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophenol Red sodium salt*

Cat. No.: *B1142352*

[Get Quote](#)

Chlorophenol Red sodium salt is a sulfonephthalein dye widely utilized by researchers, scientists, and drug development professionals as a pH indicator. Its distinct color transition and stability in various solutions make it an invaluable tool in numerous laboratory applications, from titrations and biochemical assays to monitoring microbial growth and cell culture conditions. This in-depth technical guide provides comprehensive information on its chemical structure, properties, and applications, complete with experimental protocols and data presented for practical use.

Chemical Structure and Properties

Chlorophenol Red is chemically known as sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1 λ^6 -benzoxathiol-3-yl]phenolate.^[1] The presence of two chlorine atoms on the phenolic rings influences its acidity and, consequently, its pH indication range. The sodium salt form enhances its solubility in aqueous solutions.

The key chemical and physical properties of **Chlorophenol Red sodium salt** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ ⁶ -benzoxathiol-3-yl]phenolate	[1]
Synonyms	3',3"-Dichlorophenolsulfonephthalein sodium salt	[2]
CAS Number	123333-64-2	[2]
Molecular Formula	C ₁₉ H ₁₁ Cl ₂ NaO ₅ S	[1][2]
Molecular Weight	445.24 g/mol	[2]
Appearance	Dark red to brown crystalline powder	[2]
Melting Point	266 - 268 °C	[2]
Solubility	Soluble in water	[3]
pH Transition Range	4.8 - 6.4 (Yellow to Red/Violet)	[4][5][6]
pKa	~6.0	
λ _{max} (in 0.1 M NaOH)	572 - 579 nm	[5][6]
Molar Absorptivity (ε)	≥45000 at 573-579 nm in 0.1 M NaOH	[7]
	≥12000 at 295-301 nm in 0.1 M NaOH	[7]
	≥5000 at 368-374 nm in 0.1 M NaOH	[7]

Mechanism of pH Indication

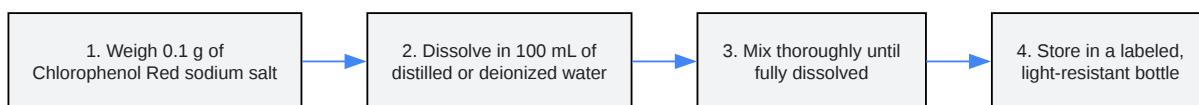
The function of Chlorophenol Red as a pH indicator is based on the reversible protonation and deprotonation of its molecular structure, leading to a change in its electronic conjugation and,

consequently, its color. In acidic solutions, the molecule is in its protonated, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a quinoidal structure that is red or violet in color. This transition occurs over a specific pH range, making it a useful visual indicator.

[Click to download full resolution via product page](#)

Figure 1. pH-dependent equilibrium of Chlorophenol Red.

Synthesis Overview


While detailed, proprietary synthesis methods may vary, the general synthesis of sulfonephthalein dyes like Chlorophenol Red involves the condensation of a substituted phenol with a derivative of sulfonic acid. A related patent describes the synthesis of a Chlorophenol Red derivative by reacting bromo-2,3,4-tri-O-acetyl- α -D-glucuronic acid methyl ester with Chlorophenol Red in the presence of potassium carbonate in N,N-dimethylformamide.^[8] This suggests that the core Chlorophenol Red structure can be synthesized and subsequently modified for various applications.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a stock solution of **Chlorophenol Red sodium salt** for general use as a pH indicator.

Workflow:

[Click to download full resolution via product page](#)

Figure 2. Workflow for preparing the indicator solution.

Materials:

- **Chlorophenol Red sodium salt**
- Distilled or deionized water
- 100 mL volumetric flask
- Analytical balance
- Magnetic stirrer and stir bar (optional)
- Storage bottle (amber glass recommended)

Procedure:

- Accurately weigh 0.1 g of **Chlorophenol Red sodium salt** using an analytical balance.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 50 mL of distilled or deionized water to the flask.
- Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.
- Once the solid is completely dissolved, add water to the 100 mL mark.
- Invert the flask several times to ensure a homogenous solution.
- Transfer the solution to a labeled, light-resistant storage bottle. The solution is stable at room temperature.

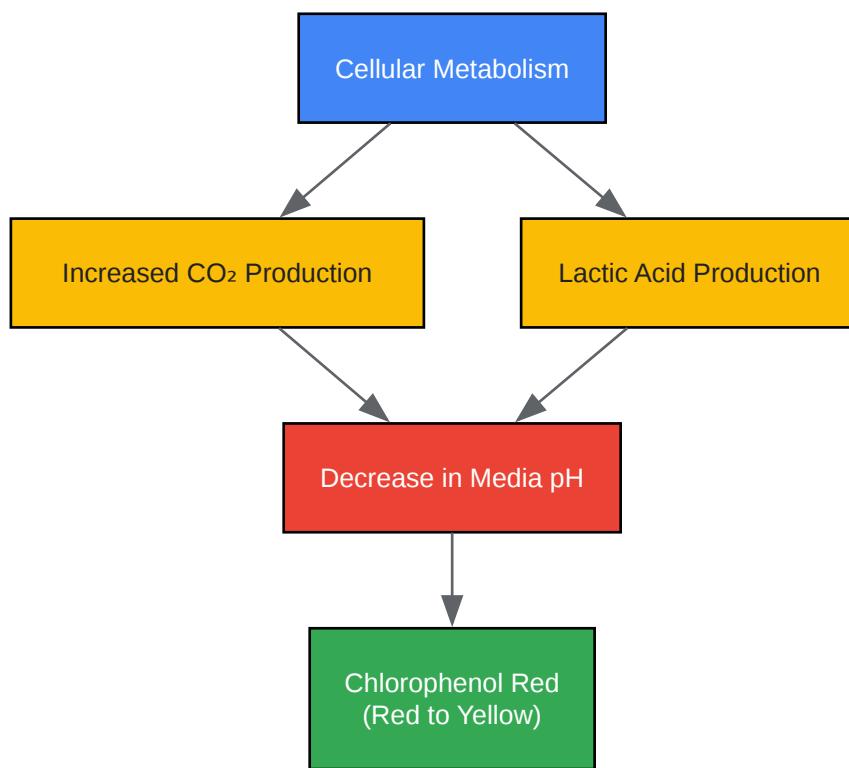
Acid-Base Titration using Chlorophenol Red

This protocol describes the use of Chlorophenol Red as an indicator for the titration of a weak base with a strong acid.

Materials:

- Chlorophenol Red indicator solution (0.1% w/v)
- Standardized strong acid solution (e.g., 0.1 M HCl)
- Weak base solution of unknown concentration (e.g., sodium bicarbonate)
- Burette
- Pipette
- Erlenmeyer flask
- White tile or paper

Procedure:


- Rinse the burette with the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
- Pipette a known volume of the weak base solution into an Erlenmeyer flask.
- Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn red or violet.
- Place the flask on a white tile or paper to easily observe the color change.
- Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.
- Continue the titration until the color of the solution changes from red/violet to yellow. This is the endpoint of the titration.
- Record the final volume of the acid from the burette.

- Calculate the concentration of the weak base using the titration formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of the acid, and M_2 and V_2 are the molarity and volume of the base.

Monitoring pH in Cell Culture Media

Chlorophenol Red can be used as a non-invasive indicator of pH changes in cell culture media, which is crucial for maintaining optimal cell growth conditions.

Logical Relationship:

[Click to download full resolution via product page](#)

Figure 3. Monitoring cell culture pH with Chlorophenol Red.

Procedure:

- Prepare the cell culture medium as per the specific cell line requirements.
- Aseptically add a sterile-filtered solution of **Chlorophenol Red sodium salt** to the medium to a final concentration of typically 1-15 mg/L. The optimal concentration may need to be

determined empirically for different media and cell types.

- Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
- Visually monitor the color of the culture medium daily. A change from red to orange to yellow indicates a drop in pH due to the accumulation of metabolic byproducts like lactic acid and CO₂.
- The color change can be used as a qualitative guide for when to change the medium to maintain a healthy culture environment. For quantitative measurements, a spectrophotometer can be used to measure the absorbance at around 572 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH.

Applications in Research and Development

Beyond its primary use as a pH indicator in titrations, **Chlorophenol Red sodium salt** finds applications in various research areas:

- Microbiology: It is incorporated into culture media to monitor pH changes resulting from microbial growth and metabolism.[\[2\]](#)
- Biochemical Assays: The pH-dependent color change is utilized in enzyme assays where a change in pH is a product of the enzymatic reaction.
- Water Quality Testing: It can be used for the colorimetric determination of pH in water samples.
- Selective Determination of Chlorine Dioxide: Chlorophenol Red reacts selectively with chlorine dioxide, making it useful for its quantification in drinking water.[\[9\]](#)

This technical guide provides a comprehensive overview of **Chlorophenol Red sodium salt** for professionals in research and development. Its reliable performance and clear visual indication of pH make it an indispensable tool in a wide range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chlorophenol red sodium salt | C19H11Cl2NaO5S | CID 53393475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. bocsci.com [bocsci.com]
- 4. pH pens and chlorophenol red [cool.culturalheritage.org]
- 5. gspchem.com [gspchem.com]
- 6. 4430-20-0 CAS | CHLOROPHENOL RED INDICATOR | Biological Stains and Dyes | Article No. 02770 [lobachemie.com]
- 7. Chlorophenol Red indicator grade 4430-20-0 [sigmaaldrich.com]
- 8. US6534637B2 - Synthesis of chlorophenol red glucuronic acid - Google Patents [patents.google.com]
- 9. Chlorophenol red - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to Chlorophenol Red Sodium Salt for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142352#what-is-the-chemical-structure-of-chlorophenol-red-sodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com